molecular formula C14H18BFO3 B13432117 1-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanone

1-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanone

Cat. No.: B13432117
M. Wt: 264.10 g/mol
InChI Key: HMNMMIYNJGTVAT-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone is a boronate ester derivative featuring a fluorinated phenyl ring and an acetyl group. Its molecular formula is C₁₄H₁₈BFO₃, with a molecular weight of 264.10 g/mol . The compound is characterized by a pinacol-protected boronate group at the 2-position and a fluorine substituent at the 4-position of the phenyl ring, with an acetyl moiety at the 1-position. This structure is critical in Suzuki-Miyaura cross-coupling reactions, where boronate esters serve as key intermediates for constructing biaryl systems in pharmaceuticals and materials science .

Synthesis: The compound is synthesized via palladium-catalyzed borylation of 1-(4-bromo-2-fluorophenyl)ethanone with bis(pinacolato)diboron (B₂Pin₂) in the presence of potassium acetate and a Pd(dppf)Cl₂ catalyst, yielding 82% under optimized conditions .

Applications: Its primary use lies in organic synthesis, particularly in cross-coupling reactions to access fluorinated aromatic ketones, which are valuable in drug discovery and optoelectronic materials .

Properties

Molecular Formula

C14H18BFO3

Molecular Weight

264.10 g/mol

IUPAC Name

1-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone

InChI

InChI=1S/C14H18BFO3/c1-9(17)11-7-6-10(16)8-12(11)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3

InChI Key

HMNMMIYNJGTVAT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)C(=O)C

Origin of Product

United States

Preparation Methods

General Synthetic Route

The primary synthetic approach to 1-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone involves:

  • Starting material: 1-(4-bromo-2-fluorophenyl)ethanone or similarly halogenated fluorophenyl ketones.
  • Borylating reagent: Bis(pinacolato)diboron (B₂Pin₂).
  • Catalyst: Palladium complexes, commonly Pd(dppf)Cl₂ or Pd(PPh₃)₄.
  • Base: Potassium acetate (KOAc) or potassium carbonate (K₂CO₃).
  • Solvent: 1,4-Dioxane, sometimes mixed with N,N-dimethylformamide (DMF).
  • Temperature: Typically 80–100 °C.
  • Reaction time: Overnight (12–16 hours) or shorter under microwave irradiation.

This reaction is a palladium-catalyzed Miyaura borylation that replaces the aryl bromide with the boronate ester group, yielding the target compound with high efficiency.

Detailed Preparation Method and Conditions

Parameter Details
Starting material 1-(4-bromo-2-fluorophenyl)ethanone
Borylating agent Bis(pinacolato)diboron (B₂Pin₂)
Catalyst Pd(dppf)Cl₂ (Palladium(II) dichloride complex with 1,1'-bis(diphenylphosphino)ferrocene)
Base Potassium acetate (KOAc)
Solvent 1,4-Dioxane with or without DMF
Temperature 80–100 °C
Time 12–16 hours or shorter under microwave irradiation
Yield Approximately 72–82%
Purification Filtration through Celite, solvent removal, flash chromatography on silica gel

Typical procedure: The halogenated fluorophenyl ethanone is mixed with bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl₂ catalyst in 1,4-dioxane. The mixture is degassed with argon to remove oxygen, then heated at 100 °C overnight under inert atmosphere. After cooling, the mixture is filtered, solvent removed, and the crude product purified by flash chromatography to afford the boronate ester derivative in high purity and yield.

Alternative Conditions and Enhancements

  • Microwave-assisted synthesis: Microwave irradiation can be used to accelerate the reaction, reducing reaction times to 20–90 minutes at temperatures around 100–130 °C, with comparable yields.
  • Solvent variations: Use of N,N-dimethylformamide (DMF) or mixtures of dioxane and DMF can improve solubility and reaction rates.
  • Bases: Potassium carbonate (K₂CO₃) is an alternative base, especially in aqueous-organic solvent mixtures, facilitating smoother borylation.
  • Catalyst variations: Pd(PPh₃)₄ is also effective but may require longer reaction times or higher catalyst loading.

Reaction Mechanism Overview

The palladium-catalyzed borylation proceeds via:

The presence of potassium acetate facilitates the transmetalation step by activating the diboron reagent.

Comparative Data Table of Key Preparation Parameters

Study/Source Catalyst Base Solvent Temp (°C) Time Yield (%) Notes
Source Pd(dppf)Cl₂ KOAc 1,4-Dioxane 100 Overnight 82 Standard borylation
Source (Microwave) Pd(PPh₃)₄ K₂CO₃ 1,4-Dioxane/H₂O 100 20–150 min 38–81 Microwave-assisted synthesis
Source Pd(dppf)Cl₂ KOAc 1,4-Dioxane/DMF 100 Overnight 72 Alternative solvent system

Additional Notes on Scale-Up and Industrial Production

  • The reaction is amenable to scale-up using continuous flow reactors, improving heat and mass transfer.
  • Automated systems can optimize catalyst loading and reaction time, enhancing cost-effectiveness.
  • Purification typically involves flash chromatography, but crystallization may be feasible for large-scale production.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed Suzuki-Miyaura couplings, enabling the formation of biaryl structures. The boronic ester group reacts with aryl halides under basic conditions, facilitated by Pd catalysts. Key findings include:

Reaction Conditions ( ):

  • Catalyst : Pd(dppf)Cl₂·DCM (4 mol%)

  • Base : K₃PO₄ (3 equiv)

  • Solvent : THF/H₂O (0.25 M)

  • Oxidant : 30% H₂O₂ (10 equiv)

Performance Data ( ):

EntrySubstrateProduct YieldReaction Time
14-Bromo-2-fluorophenyl93%24 h
24-(Trifluoromethoxy)phenyl98%27 h

The reaction achieves high yields (>90%) at room temperature, with scalability demonstrated at 0.25 mmol scale .

Oxidation Reactions

The boronic ester moiety undergoes oxidation to form phenolic derivatives. Hydrogen peroxide (H₂O₂) serves as the primary oxidant, with efficiency dependent on stoichiometry and temperature ( ):

Oxidation Optimization ( ):

EntryH₂O₂ (equiv)TemperatureConversion
11r.t.36%
23r.t.71%
35r.t.93%
410r.t.98%
5150°C37%

Increasing H₂O₂ equivalents enhances conversion, while elevated temperatures show negligible impact. The reaction proceeds via oxidative deborylation, releasing the corresponding phenol .

Hydrolysis to Boronic Acid

Under acidic or aqueous conditions, the pinacol boronic ester hydrolyzes to the free boronic acid, though this reaction is often avoided in synthesis due to the ester’s superior stability and reactivity in cross-couplings .

Hydrolysis Pathway ( ):
Boronic ester+H2OBoronic acid+Pinacol\text{Boronic ester} + \text{H}_2\text{O} \rightarrow \text{Boronic acid} + \text{Pinacol}

Comparative Reactivity

The fluorinated aromatic ring and acetyl group influence electronic effects, moderating the boronic ester’s reactivity. Compared to non-fluorinated analogs, this compound exhibits:

  • Reduced electron density at the boron center, slowing protodeboronation.

  • Enhanced stability under basic conditions, enabling broader substrate compatibility .

Synthetic Limitations

  • Sensitivity to Strong Bases : Prolonged exposure to strong bases (e.g., NaOH) degrades the boronic ester .

  • Solvent Constraints : Reactions perform optimally in polar aprotic solvents (THF, DMF) .

Scientific Research Applications

1-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, highlighting differences in substituents, positions, and physicochemical properties:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Yield (%) Key Applications
1-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone C₁₄H₁₈BFO₃ F (4), BPin (2), COCH₃ (1) 264.10 82 Cross-coupling, pharmaceuticals
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone (2o) C₁₄H₁₉BO₃ H (4), BPin (4), COCH₃ (1) 246.11 37 OLED intermediates
1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone (2l) C₁₄H₁₉BO₃ H (3), BPin (3), COCH₃ (1) 246.11 N/A Polymer synthesis
1-(4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone C₁₅H₂₁BO₃ CH₃ (4), BPin (3), COCH₃ (1) 260.14 N/A Discontinued (stability issues)
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone (CAS 171364-81-1) C₁₄H₁₉BO₃ H (4), BPin (4), COCH₃ (1) 246.11 N/A Catalysis research

Key Differences and Implications

Substituent Effects: Fluorine in the target compound introduces electron-withdrawing effects, enhancing the boronate group's stability and reactivity in cross-coupling reactions compared to non-fluorinated analogs like 2o . Methyl substituents (e.g., in the 4-methyl analog) increase steric hindrance, reducing coupling efficiency and leading to discontinuation in commercial settings .

Positional Isomerism :

  • The 2-boronate-4-fluoro configuration in the target compound optimizes conjugation with the acetyl group, improving solubility in polar aprotic solvents (e.g., THF, DMF) compared to 3-boronate analogs like 2l .

Synthetic Yields :

  • The target compound’s high yield (82%) contrasts with 2o ’s lower yield (37%), attributed to fluorine’s directing effects in palladium-catalyzed borylation .

Applications: Fluorinated derivatives are preferred in drug development (e.g., kinase inhibitors) due to enhanced metabolic stability , whereas non-fluorinated analogs like 2o are used in OLEDs for their electron-transport properties .

NMR Spectral Comparison

  • Target Compound :

    • ¹H NMR (CDCl₃) : δ 7.84 (t, J = 7.5 Hz, 1H), 7.62 (dd, J = 7.6 Hz, 1H), 7.55 (d, J = 11.0 Hz, 1H), 2.62 (s, 3H, COCH₃), 1.35 (s, 12H, BPin) .
    • Fluorine causes deshielding of adjacent protons, splitting aromatic signals into distinct multiplets.
  • Analog 2o :

    • ¹H NMR (CDCl₃) : δ 7.91 (q, J = 8.3 Hz, 4H), 2.62 (s, 3H), 1.36 (s, 12H) .
    • Symmetrical aromatic signals indicate para-substitution, lacking fluorine-induced splitting.

Biological Activity

1-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : 1-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanone
  • Molecular Formula : C15_{15}H24_{24}BClFNO2_2
  • Molecular Weight : 315.62 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through various pathways.
  • Antimicrobial Effects : It has shown potential against certain bacterial strains.

The biological activity of 1-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanone is believed to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism.
  • Disruption of Cellular Signaling Pathways : It potentially interferes with signaling pathways that promote cell survival and proliferation.

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

Study 1: Anticancer Activity

A study evaluated the effects of the compound on various cancer cell lines:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), A549 (lung cancer).
  • Findings : The compound exhibited an IC50_{50} value of approximately 0.126 µM against MDA-MB-231 cells, indicating potent inhibitory effects on cell proliferation.

Study 2: Antimicrobial Testing

Another study assessed the antimicrobial properties:

  • Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
  • Results : The compound demonstrated significant activity with minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 µg/mL against S. aureus.

Data Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50_{50}/MIC (µM)Reference
AnticancerMDA-MB-2310.126
AntimicrobialStaphylococcus aureus0.25 - 1
AntimicrobialEscherichia coliTBDTBD

Safety and Toxicology

The safety profile of the compound has been evaluated in animal models:

  • Toxicity Studies : Conducted on healthy mice with doses up to 40 mg/kg.
  • Findings : Indicated a favorable safety margin with no significant adverse effects observed at therapeutic doses.

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